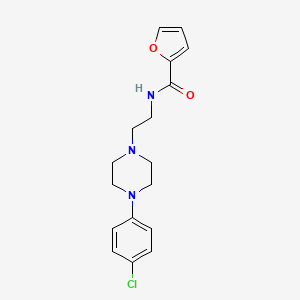

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAWAXPOIPKSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with furan-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated piperazines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide can be used to study receptor-ligand interactions. Its structural similarity to neurotransmitters allows it to be used in neuropharmacology studies.

Medicine: This compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with dopamine receptors makes it a candidate for the development of antipsychotic and antiparkinsonian drugs.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves its interaction with dopamine receptors. By binding to these receptors, it modulates neurotransmitter activity, which can influence various physiological processes.

Molecular Targets and Pathways:

Dopamine Receptors: The compound primarily targets dopamine D2 and D3 receptors.

Pathways: It affects the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

4-(4-Chlorophenyl) vs. 2,3-Dichlorophenyl or 2-Methoxyphenyl

- Compound 31 (): Features a 2,3-dichlorophenylpiperazine with a benzofuran-2-carboxamide group. Melting point: 209–212°C (HCl salt) .

- Compound 34 (): Contains a 2-methoxyphenylpiperazine. The methoxy group introduces electron-donating effects, which may alter receptor selectivity. Yield: 63% .

- N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide (): Replaces furan with thiophene. Thiophene’s sulfur atom increases polarizability but may reduce hydrogen bonding capacity. Molecular weight: 349.9 g/mol .

Key Findings

- The 4-chlorophenyl group balances receptor affinity and metabolic stability compared to bulkier dichlorophenyl or polar methoxyphenyl groups.

Variations in the Carboxamide Heterocycle

Furan vs. Benzofuran, Indole, or Thiophene

- Compound 22 (): Uses an indole-2-carboxamide. Indole’s NH group facilitates hydrogen bonding, enhancing D3 receptor enantioselectivity (72% yield; Mp: 212–214°C, oxalate salt) .

- Compound 13 (): Incorporates a 5-iodobenzofuran-2-carboxamide. The iodine atom increases molecular weight (MW: ~600 g/mol) and lipophilicity, improving blood-brain barrier penetration but complicating synthesis (85% yield) .

- Pyrimidine-5-carboxamide Derivatives (): Replace furan with pyrimidine. These derivatives show enhanced solubility due to pyrimidine’s nitrogen atoms but lower receptor affinity (e.g., compound 13a: 58% yield; Mp: 165.4–167.9°C) .

Key Findings

Functional Group Modifications in the Linking Chain

Ethyl vs. Hydroxybutyl or Sulfonyl Chains

- Compound 36 (): Features a hydroxybutyl linker.

- N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide (): Incorporates a sulfonyl group, enhancing metabolic stability but increasing molecular weight (393.5 g/mol) .

Key Findings

- Ethyl linkers provide flexibility and optimal chain length for receptor binding.

- Sulfonyl or hydroxy substitutions improve pharmacokinetic properties but may require trade-offs in bioavailability .

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure includes a furan ring, a piperazine moiety, and a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

Molecular Formula

- Molecular Weight : 425.93 g/mol

- IUPAC Name : this compound

- CAS Number : 877631-48-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.

- Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a critical role in mood regulation and anxiety responses .

- Dopamine Receptors : Studies have shown that similar compounds exhibit high affinity for dopamine D4 receptors, indicating potential implications for neuropsychiatric disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of piperazine and furan have shown significant activity against various microbial strains, suggesting that this compound may exhibit comparable effects .

Anticancer Potential

The compound has been evaluated for its anticancer properties through in vitro assays. In one study, compounds with similar structures demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide?

Synthesis optimization requires addressing:

- Reagent selection : Use of 4-(4-chlorophenyl)piperazine derivatives and furan-2-carboxylic acid chloride as precursors, with coupling agents like HATU or EDCI to facilitate amide bond formation .

- Reaction conditions : Temperature control (e.g., 0–25°C for nucleophilic substitution) and solvent polarity (e.g., DMF or DCM) to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with CHCl₃:MeOH) or recrystallization (e.g., HCl salt from EtOH/2-PrOH) to achieve >95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include the furan carbonyl resonance (~160–165 ppm in ¹³C NMR) and piperazine N-CH₂ protons (δ 2.3–3.5 ppm in ¹H NMR). Coupling constants (e.g., J = 7.2–8.0 Hz) confirm stereochemistry .

- Mass spectrometry : ESI-MS ([MH]⁺ peaks) and HRMS to verify molecular weight (e.g., C₁₇H₁₉ClN₃O₂: 332.12 g/mol) .

- X-ray crystallography : For absolute configuration determination (e.g., COD entry 2230670 for analogous piperazine-carboxamides) .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Thermogravimetric analysis (TGA) : To evaluate thermal stability (decomposition >200°C for HCl salts) .

- pH-dependent solubility : Solubility profiles in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Receptor binding assays : Compare affinity (Ki) across dopamine (D2/D3) and serotonin (5-HT1A) receptors using radioligands like [³H]spiperone. Discrepancies may arise from assay conditions (e.g., membrane preparation methods) .

- Functional selectivity : Use cAMP accumulation or β-arrestin recruitment assays to distinguish biased signaling .

- Species variability : Test receptor isoforms across human, rat, and mouse models to validate cross-species relevance .

Q. What strategies enhance enantioselective synthesis for chiral analogs of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during amide coupling to achieve >90% enantiomeric excess (ee) .

- Asymmetric hydrogenation : Apply Ru-BINAP complexes to reduce ketone intermediates in piperazine side chains .

- Chiral HPLC : Use columns like Chiralpak AD-H for separation and optical rotation measurements to confirm purity .

Q. How can computational modeling predict the compound’s interaction with target receptors?

- Molecular docking : Software like AutoDock Vina to simulate binding to D3 receptor active sites (PDB: 3PBL). Focus on hydrogen bonding with Ser192/193 and hydrophobic interactions with Phe346 .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of receptor-ligand complexes (RMSD <2.0 Å) .

- QSAR models : Correlate substituent effects (e.g., Cl vs. OCH₃ on phenyl rings) with logP and IC₅₀ values .

Q. What methodologies address low bioavailability in preclinical studies?

- Prodrug design : Introduce ester or carbonate moieties to enhance intestinal absorption (e.g., furan-O-acetyl derivatives) .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in vivo .

- CYP450 inhibition assays : Screen against CYP3A4/2D6 to identify metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Dose-response curves : Compare IC₅₀ values in HEK293 vs. SH-SY5Y cells. Contradictions may arise from differential expression of ABC transporters (e.g., P-gp) .

- Apoptosis markers : Use flow cytometry (Annexin V/PI) to distinguish necrotic vs. apoptotic pathways .

- Redox profiling : Measure ROS levels (e.g., DCFH-DA assay) to assess oxidative stress contributions .

Q. Why do in vitro and in vivo pharmacokinetic data sometimes diverge?

- Protein binding : Use equilibrium dialysis to measure free fraction (fu) in plasma vs. buffer .

- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) for whole-body autoradiography in rodents .

- Metabolite identification : LC-MS/MS to detect Phase I/II metabolites (e.g., N-dealkylation or glucuronidation) .

Methodological Tables

Q. Table 1. Representative Synthesis Yields and Conditions

| Precursor | Coupling Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 4-(4-Cl-phenyl)piperazine | HATU | DMF | 63 | 98 | |

| Furan-2-carbonyl chloride | EDCI | CH₂Cl₂ | 77 | 95 |

Q. Table 2. Receptor Binding Affinities

| Receptor | Ki (nM) | Assay Type | Species | Reference |

|---|---|---|---|---|

| D3 | 2.1 ± 0.3 | Radioligand (³H) | Human | |

| 5-HT1A | 48.5 ± 5.2 | Functional (cAMP) | Rat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.